1-(3-methoxyphenyl)-4-{1-[4-(propan-2-yl)benzyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one
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Overview
Description
1-(3-METHOXYPHENYL)-4-(1-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE is a complex organic compound that belongs to the class of benzodiazepine derivatives. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a propan-2-yl phenyl group, and a benzodiazole moiety attached to a pyrrolidinone ring. It is of interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-METHOXYPHENYL)-4-(1-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole core, followed by the introduction of the methoxyphenyl and propan-2-yl phenyl groups. The final step involves the formation of the pyrrolidinone ring. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, temperature control, and continuous monitoring of reaction progress. Solvent extraction and chromatographic techniques are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-METHOXYPHENYL)-4-(1-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-METHOXYPHENYL)-4-(1-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-METHOXYPHENYL)-4-(1-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(3-METHOXYPHENYL)-4-(1-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE
- 1-(3-METHOXYPHENYL)-4-(1-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE
Uniqueness: This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its methoxyphenyl and propan-2-yl phenyl groups, along with the benzodiazole and pyrrolidinone moieties, make it a versatile molecule for various applications.
Properties
Molecular Formula |
C28H29N3O2 |
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Molecular Weight |
439.5 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-4-[1-[(4-propan-2-ylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C28H29N3O2/c1-19(2)21-13-11-20(12-14-21)17-31-26-10-5-4-9-25(26)29-28(31)22-15-27(32)30(18-22)23-7-6-8-24(16-23)33-3/h4-14,16,19,22H,15,17-18H2,1-3H3 |
InChI Key |
MORJIKIKDBFHIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)OC |
Origin of Product |
United States |
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